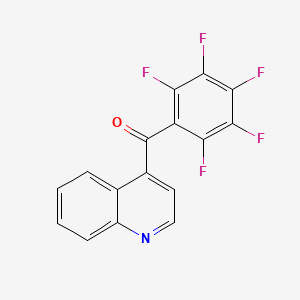

4-(Pentafluorobenzoyl)quinoline

Description

4-(Pentafluorobenzoyl)quinoline is a fluorinated quinoline derivative characterized by a pentafluorobenzoyl group attached at the 4-position of the quinoline scaffold. This compound is synthesized via methods involving polyfluoroaryl β-dicarbonyl intermediates. For example, ethyl pentafluorobenzoylacetate (a precursor) is prepared through the reaction of pentafluorobenzoyl chloride with diethyl malonate in the presence of magnesium ethoxide . The pentafluorophenyl substitution significantly enhances the electron-withdrawing properties and thermal stability of the compound compared to non-fluorinated analogs. Notably, the enolic character of ethyl pentafluorobenzoylacetate (54%) is substantially higher than that of ethyl benzoylacetate (22%), highlighting the electronic effects of pentafluorophenyl groups .

Properties

CAS No. |

1706444-93-0 |

|---|---|

Molecular Formula |

C16H6F5NO |

Molecular Weight |

323.22 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)-quinolin-4-ylmethanone |

InChI |

InChI=1S/C16H6F5NO/c17-11-10(12(18)14(20)15(21)13(11)19)16(23)8-5-6-22-9-4-2-1-3-7(8)9/h1-6H |

InChI Key |

OYJNGCBMBMMIQG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural Analogs with Substituted Aryl Groups

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

- Structure: Features a 4-amino group, a 4-chlorophenyl group at position 2, and a 4-methoxyphenyl group at position 3.

- Synthesis: Prepared via PdCl₂(PPh₃)₂-catalyzed cross-coupling of 1-aminocyclohexanone with aryl boronic acids .

2-(Furan-2-yl)-4-phenoxyquinoline Derivatives

- Structure: Contains a furan-2-yl group at position 2 and a phenoxy group at position 4.

- None exhibit cytotoxicity .

Table 1: Structural and Functional Comparison of 4-Substituted Quinolines

Bioactive Quinolines with Heterocyclic Modifications

Pyrazolo[3,4-b]quinolines

- Structure: Fused pyrazole and quinoline rings. Derivatives like 4-[(4-ethoxyphenyl)amino]-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline are apoptosis inducers and antiviral agents against HSV-2 .

- Activity: PDE10A inhibitors (e.g., 4-[(4-pyridyl)hydroxymethyl]-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-b]quinoline) show nanomolar binding affinity (Ki = 0.06–0.07 nM) .

4-Substituted Thio-/Oxy-Quinolines

Physicochemical and Pharmacokinetic Properties

- This compound: The pentafluorophenyl group increases lipophilicity and metabolic stability compared to non-fluorinated analogs. This is critical for drug design, as fluorination often improves bioavailability .

- Chloroquine/Hydroxychloroquine: These 4-aminoquinolines are weak bases that accumulate in acidic organelles (e.g., lysosomes), disrupting viral replication. Hydroxychloroquine’s additional hydroxyethyl group enhances solubility .

Table 3: Physicochemical Properties

| Compound | LogP (Predicted) | Solubility | Key Feature |

|---|---|---|---|

| This compound | ~3.5 | Low (organic) | High thermal stability |

| Chloroquine | ~4.5 | Moderate (aqueous) | Lysosomotropic activity |

| Pyrazoloquinolines | ~2.8 | Variable | PDE10A-specific binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.